molecular formula C18H24N4O3 B2983985 4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894025-01-5

4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2983985
CAS No.: 894025-01-5
M. Wt: 344.415
InChI Key: UTAGUOIVWOIKHZ-UHFFFAOYSA-N
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Description

4-Acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with an acetyl group and a pyrrolidinone moiety bearing a 4-methylphenyl substituent. Its structure combines two pharmacologically relevant motifs:

  • Piperazine: Known for enhancing bioavailability and modulating receptor interactions in CNS and anticancer agents.

The acetyl group on the piperazine may influence metabolic stability or receptor affinity compared to alkyl or halogenated analogs.

Properties

IUPAC Name

4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13-3-5-16(6-4-13)22-12-15(11-17(22)24)19-18(25)21-9-7-20(8-10-21)14(2)23/h3-6,15H,7-12H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAGUOIVWOIKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and pyrrolidine intermediates. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps with reagents like PhSH (thiophenol).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yields and purity of the final product, which is essential for its application in pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents like bromoethane or chloroform

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Data : Direct studies on the target compound’s antiproliferative or antimicrobial activity are lacking. Comparative assays with methyl-, acetyl-, and halogenated analogs are needed.
  • Synthetic Optimization : and highlight the role of substituents in biological activity. Future work could explore hybrid structures (e.g., combining acetyl-piperazine with halogenated aryl groups).
  • Crystallography : The absence of crystallographic data for the target compound limits understanding of its conformational preferences. Studies akin to and would clarify its packing behavior.

Biological Activity

4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic organic compound with potential therapeutic applications. Its complex structure features both piperazine and pyrrolidine rings, which are significant in medicinal chemistry for their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

Molecular Formula : C18H24N4O3
Molecular Weight : 336.41 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound is believed to act through:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
  • Receptor Modulation : The compound could modulate receptor activity, potentially affecting neurotransmitter systems or inflammatory pathways.

Biological Activity and Applications

Research has indicated that this compound has several promising biological activities:

1. Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate, especially in the development of drugs targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter receptors, which can influence mood and cognitive functions.

3. Anticancer Activity

Preliminary research indicates that compounds related to this compound may possess anticancer properties. For example, similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFocusFindings
NK(1) Receptor AntagonistsIdentified novel derivatives with high affinity for NK(1) receptors, suggesting potential for treating anxiety and depression.
Antineoplastic ActivityCertain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology.
Synthetic PathwaysDiscussed multiple synthetic routes for creating piperazine derivatives, emphasizing their importance in drug development.

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